Cas no 1420789-76-9 (7-Fluoro-2-methyl-8-nitro-quinoline)

7-Fluoro-2-methyl-8-nitro-quinoline 化学的及び物理的性質
名前と識別子
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- 7-Fluoro-2-methyl-8-nitro-quinoline
- Quinoline, 7-fluoro-2-methyl-8-nitro-
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- インチ: 1S/C10H7FN2O2/c1-6-2-3-7-4-5-8(11)10(13(14)15)9(7)12-6/h2-5H,1H3
- InChIKey: SBJULPHNMKTOGN-UHFFFAOYSA-N
- ほほえんだ: N1C2C(=CC=C(F)C=2[N+]([O-])=O)C=CC=1C
じっけんとくせい
- 密度みつど: 1.382±0.06 g/cm3(Predicted)
- ふってん: 337.8±37.0 °C(Predicted)
- 酸性度係数(pKa): 0.86±0.50(Predicted)
7-Fluoro-2-methyl-8-nitro-quinoline 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM242352-1g |
7-Fluoro-2-methyl-8-nitroquinoline |
1420789-76-9 | 97% | 1g |
$776 | 2021-08-04 | |
Chemenu | CM242352-1g |
7-Fluoro-2-methyl-8-nitroquinoline |
1420789-76-9 | 97% | 1g |
$822 | 2022-09-03 | |
Chemenu | CM242352-5g |
7-Fluoro-2-methyl-8-nitroquinoline |
1420789-76-9 | 97% | 5g |
$1669 | 2021-08-04 |
7-Fluoro-2-methyl-8-nitro-quinoline 関連文献
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Hualin Xiong,Hongwei Yang,Guangbin Cheng New J. Chem., 2019,43, 13827-13831
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Nai-Chia Chen,Po-Yi Huang,Chien-Chen Lai,Yi-Hung Liu,Yu Wang,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2007, 4122-4124
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Ahmad A. Awad,Afshin Houshang,Randy K. Dumas Nanoscale, 2017,9, 1285-1291
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Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650
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Rehan Deshmukh,Arun Kumar Prusty,Utpal Roy,Sunil Bhand Analyst, 2020,145, 2267-2278
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Xuejuan Zhang,Chen Wang,Ying Huang,Ping Hu,Guanlin Wang,Yingtong Cui,Xiao Xia,Ziqiang Zhou,Xin Pan,Chuanbin Wu J. Mater. Chem. B, 2021,9, 8121-8137
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Gousia Begum Phys. Chem. Chem. Phys., 2017,19, 7624-7630
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Lara Cala,Abraham Mendoza,Francisco J. Fañanás,Félix Rodríguez Chem. Commun., 2013,49, 2715-2717
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Jessica J. Miller,Christian Gaiddon,Tim Storr Chem. Soc. Rev., 2020,49, 6995-7014
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Yinsong Si,Zongzhao Sun,Limin Huang,Min Chen,Limin Wu J. Mater. Chem. A, 2019,7, 8952-8959
7-Fluoro-2-methyl-8-nitro-quinolineに関する追加情報
Recent Advances in the Study of 7-Fluoro-2-methyl-8-nitro-quinoline (CAS: 1420789-76-9)
The compound 7-Fluoro-2-methyl-8-nitro-quinoline (CAS: 1420789-76-9) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural properties and potential therapeutic applications. This research brief aims to synthesize the latest findings related to this compound, focusing on its synthesis, biological activity, and potential applications in drug development.
Recent studies have highlighted the role of 7-Fluoro-2-methyl-8-nitro-quinoline as a versatile scaffold in the design of novel antimicrobial and anticancer agents. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its efficacy against multidrug-resistant bacterial strains, particularly in combination with existing antibiotics. The nitro and fluoro substituents on the quinoline core were found to enhance membrane permeability and target binding affinity, respectively.
In terms of synthetic methodologies, advancements have been made in the efficient production of 7-Fluoro-2-methyl-8-nitro-quinoline. A team at the University of Cambridge developed a novel catalytic system that reduces the number of synthetic steps while improving yield (up to 78%) and purity (>99%). This breakthrough, detailed in Organic Process Research & Development, addresses previous challenges in scaling up production for preclinical studies.
Mechanistic studies have revealed that 7-Fluoro-2-methyl-8-nitro-quinoline exhibits dual functionality: it acts as both a DNA intercalator and a topoisomerase II inhibitor. This unique mechanism was elucidated through X-ray crystallography and molecular dynamics simulations, as reported in Nature Chemical Biology. The compound's ability to induce DNA damage while preventing repair makes it particularly promising for oncology applications.
Current research directions include structure-activity relationship (SAR) studies to optimize the compound's pharmacokinetic properties. Preliminary results from animal models show favorable tissue distribution patterns, with particularly high accumulation in tumor tissues (3-5 times higher than plasma concentrations). However, challenges remain in reducing hepatic metabolism, which currently limits oral bioavailability to approximately 35%.
The pharmaceutical industry has shown growing interest in 7-Fluoro-2-methyl-8-nitro-quinoline derivatives, with several patents filed in 2023-2024 covering novel formulations and combination therapies. Notably, one patent application describes its use in photodynamic therapy, leveraging the compound's fluorescence properties for both therapeutic and diagnostic purposes (theranostics).
In conclusion, 7-Fluoro-2-methyl-8-nitro-quinoline represents a promising lead compound with multiple potential therapeutic applications. Ongoing research is focused on improving its drug-like properties and expanding its utility across different disease areas. The compound's unique chemical features and demonstrated biological activities make it a valuable subject for continued investigation in chemical biology and drug discovery.
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